1-methyl-4-phenyl-1H-pyrazol-3-amine
Overview
Description
1-Methyl-4-phenyl-1H-pyrazol-3-amine is a compound that is structurally related to various pyrazolone derivatives, which are known for their diverse chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses, molecular structures, chemical reactions, and physical and chemical properties can provide insights into the characteristics of 1-methyl-4-phenyl-1H-pyrazol-3-amine.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of amines with other organic compounds. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives is facilitated by ultrasound-mediated condensation, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Similarly, the synthesis of Schiff bases derived from pyrazolone compounds involves the condensation of acetylpyrazolone with aromatic amines, leading to the formation of bidentate ligands .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often characterized using techniques such as X-ray crystallography. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were determined using X-ray diffraction, revealing the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system . Schiff bases derived from pyrazolone compounds have been found to exist in the amine-one tautomeric form in the solid state, as revealed by crystallographic studies .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including condensation with malononitrile, reactions with amines and phenols, and cyclization processes. For instance, 3-methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with malononitrile to yield dicyanomethylene derivatives, which can further react with amines to yield substituted pyrazolones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives can be studied using spectroscopic and spectrophotometric techniques. Schiff bases derived from pyrazolone compounds exhibit tautomeric equilibria, which can be studied using UV-vis absorption spectra . The electronic structure, vibrational spectra, and molecular electrostatic potentials of these compounds can be explored through computational methods such as density functional theory (DFT), providing insights into their chemical reactivity and charge transfer properties .
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazole derivatives have shown several biological activities as seen in COX-2, p38 MAP kinase, and CDK2/Cyclin A inhibitors .
- Many of them were tested and/or evaluated in potential drug discovery .
- The compounds bearing pyrazole scaffold have shown a wide range of medicinal and biological activities, such as anti-hepatotoxic, anti-leishmanial, herbicidal, insecticidal, acaricidal, kinase inhibitor, antifungal, anticancer, vasorelaxant, analgesic, anti-bacterial, antioxidant, and anti-inflammatory properties .
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Agrochemistry
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Coordination Chemistry
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Organometallic Chemistry
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Synthesis of Heterocycles
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Antifungal Activity
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Organic Synthesis
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Pharmaceuticals
- Pyrazole derivatives are used in the pharmaceutical industry . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
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Agrochemicals
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Dyestuff
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Antimicrobial Activity
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Anti-tuberculosis Activity
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Synthesis of Heterocycles
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Antioxidant and Anticancer Activities
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Extraction of Lead Ions
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Preparation of Solid-State Electrochromic System
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Removal of Dyes
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Raw Material and Intermediate in Organic Synthesis
Safety And Hazards
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “1-methyl-4-phenyl-1H-pyrazol-3-amine” could be in these fields, especially in the development of new drugs.
properties
IUPAC Name |
1-methyl-4-phenylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUXLRZLWXAHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-1H-pyrazol-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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